molecular formula C13H18ClN3 B1373574 N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride CAS No. 1285367-99-8

N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride

Cat. No.: B1373574
CAS No.: 1285367-99-8
M. Wt: 251.75 g/mol
InChI Key: XLALLVRWKROBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride” is a compound with the CAS Number: 1285367-99-8. It has a molecular weight of 251.76 . The compound is a solid at room temperature .


Molecular Structure Analysis

The compound consists of a pyrazole ring attached to a phenyl group and a propanamine group. The InChI code for the compound is 1S/C13H17N3.ClH/c1-10(2)14-9-12-8-13(16-15-12)11-6-4-3-5-7-11;/h3-8,10,14H,9H2,1-2H3,(H,15,16);1H .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

  • A series of derivatives, including pyrazole derivatives, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds showed promising activities in this domain (Kendre, Landge, & Bhusare, 2015).

Neurokinin-1 Receptor Antagonist

  • A specific compound, which is a high-affinity, orally active neurokinin-1 receptor antagonist, was synthesized and showed potential in pre-clinical tests for emesis and depression. This highlights the role of such derivatives in targeting specific receptors (Harrison et al., 2001).

Antimicrobial Activity

  • Novel benzimidazole derivatives, including pyrazole components, were synthesized and showed considerable antibacterial and antifungal properties against various human pathogenic microorganisms (Krishnanjaneyulu et al., 2014).

Anticancer Agents

  • Pyrazole derivatives, including those with a 5-methyl-1-phenyl-1H-pyrazol-4-yl moiety, were synthesized and evaluated as potential anticancer agents. They exhibited a concentration-dependent inhibitory effect on cancer cell growth (Gomha, Salah, & Abdelhamid, 2014).

Molecular Targeted Therapy for Cancer

  • 3-Phenyl-1H-pyrazole derivatives are significant intermediates in synthesizing biologically active compounds, including those used in molecular targeted therapy for cancer (Liu, Xu, & Xiong, 2017).

Glycine Transporter 1 Inhibitor

  • A structurally diverse compound with pyrazole components was identified as a potent glycine transporter 1 inhibitor, showing potential therapeutic applications in central nervous system disorders (Yamamoto et al., 2016).

Antimicrobial Activity of Oxadiazoles

  • Novel oxadiazole derivatives, incorporating a pyrazole moiety, showed significant antibacterial activity, indicating their potential as antimicrobial agents (Rai et al., 2009).

Mechanism of Action

Mode of Action

. The specific mode of action of this compound would depend on its primary targets, which are currently unknown.

Biochemical Pathways

Pyrazole derivatives can affect a wide range of biochemical pathways depending on their targets

Pharmacokinetics

, which could influence its absorption and distribution

Result of Action

. The specific effects of this compound would depend on its primary targets and mode of action, which are currently unknown.

Action Environment

, suggesting that it may be relatively stable under a variety of environmental conditions

Biochemical Analysis

Biochemical Properties

N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction with acetylcholinesterase suggests that this compound may influence neurotransmission and neural signaling. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, potentially modulating their activity and affecting downstream biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the p53 protein, which is a key regulator of cell cycle and apoptosis . By modulating p53 activity, this compound can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, this compound may affect gene expression and cellular metabolism, leading to changes in the production of reactive oxygen species and other metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft and prolonged neural signaling . Additionally, this compound may bind to other biomolecules, such as DNA and RNA, influencing gene expression and protein synthesis. The modulation of enzyme activity and gene expression by this compound highlights its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and persistent changes in gene expression. These temporal effects are essential for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, toxic or adverse effects may occur, including neurotoxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can influence its biological activity. The effects on metabolic flux and metabolite levels are important considerations for the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes, accumulating in specific cellular compartments where it exerts its biochemical effects. The distribution within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . This compound may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound is a key factor in determining its precise biochemical and cellular effects.

Properties

IUPAC Name

N-[(3-phenyl-1H-pyrazol-5-yl)methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-10(2)14-9-12-8-13(16-15-12)11-6-4-3-5-7-11;/h3-8,10,14H,9H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLALLVRWKROBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=NN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride
Reactant of Route 4
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride
Reactant of Route 5
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.